N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide, commonly known as DFP-10825, is a small molecule inhibitor that has been developed for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further investigation.
Mechanism of Action
DFP-10825 is thought to exert its anti-tumor effects by inhibiting the activity of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of several cellular processes, including cell proliferation, migration, and survival. By inhibiting HDAC6, DFP-10825 may disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, DFP-10825 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, suggesting potential applications in the treatment of infectious diseases. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of DFP-10825 is its potent anti-tumor activity, which makes it a promising candidate for further investigation as a cancer treatment. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to optimize its use in clinical settings.
Future Directions
There are several potential future directions for research on DFP-10825. One area of investigation could be the development of more potent and selective HDAC6 inhibitors, which may have improved anti-tumor activity and fewer side effects. Another area of research could be the investigation of DFP-10825 in combination with other cancer treatments, such as chemotherapy or immunotherapy, to determine if it has synergistic effects. Additionally, further studies could investigate the potential use of DFP-10825 in the treatment of infectious and inflammatory diseases.
Synthesis Methods
The synthesis of DFP-10825 involves several steps, starting with the reaction of 3,4-difluorobenzaldehyde with 1-methylimidazole to form an imidazolium salt. This salt is then reacted with propargyl bromide to form the propargylated imidazole intermediate, which is subsequently treated with acetic acid and sodium acetate to form the final product.
Scientific Research Applications
DFP-10825 has been the subject of several scientific studies investigating its potential use in cancer treatment. In vitro studies have shown that it has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
N-[(3,4-difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O/c1-3-12(20)18-13(14-17-6-7-19(14)2)9-4-5-10(15)11(16)8-9/h3-8,13H,1H2,2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIFISOZTZFCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=C(C=C2)F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-Difluorophenyl)-(1-methylimidazol-2-yl)methyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.